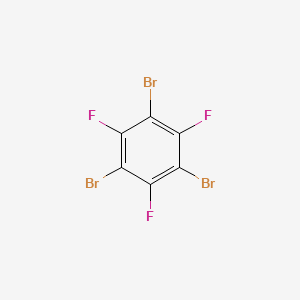

1,3,5-tribromo-2,4,6-trifluorobenzene

説明

Significance of Halogenation in Aromatic Chemistry

Halogenation is a fundamental type of electrophilic aromatic substitution reaction where a halogen atom is introduced into an aromatic ring, replacing a hydrogen atom. studymind.co.ukpurechemistry.org This process is of critical importance in organic synthesis because it significantly modifies the chemical and electronic properties of the parent compound. numberanalytics.com The introduction of halogens like fluorine, chlorine, bromine, and iodine alters the reactivity of the aromatic ring, often providing a handle for subsequent chemical transformations. numberanalytics.comwikipedia.org

Halogenated aromatic compounds are crucial intermediates in the manufacturing of a wide array of commercial products, including pharmaceuticals, agrochemicals, dyes, and advanced materials. numberanalytics.comnumberanalytics.com For instance, chlorobenzene (B131634) is a precursor in the production of pesticides, while bromobenzene (B47551) is used in synthesizing certain pharmaceutical drugs. numberanalytics.com The specific halogen used influences the reaction rate and outcome, with reactivity generally decreasing down the group from fluorine to iodine. numberanalytics.com The ability to selectively introduce these atoms allows chemists to fine-tune molecular properties for specific applications. purechemistry.org

Contextualizing 1,3,5-Tribromo-2,4,6-trifluorobenzene within Perhalogenated Benzene (B151609) Derivatives

Perhalogenated benzenes are derivatives where the aromatic core is fully substituted with halogen atoms. The specific combination and arrangement of different halogens can lead to unique and highly valuable properties. The compound this compound is a notable example of a mixed perhalogenated benzene. Its structure features an alternating pattern of bromine and fluorine atoms around the benzene ring.

This specific arrangement creates a highly polarized aromatic system. The strongly electron-withdrawing fluorine atoms significantly influence the electronic environment of the ring, while the larger, more polarizable bromine atoms serve as reactive sites and effective halogen bond donors. This distinct electronic character sets it apart from simpler halogenated benzenes, such as its precursor 1,3,5-trifluorobenzene (B1201519), or its chlorinated analog, 1,3,5-trichloro-2,4,6-trifluorobenzene. chemicalbook.com The study of such molecules is crucial for understanding how different halogens interact and collectively influence a molecule's behavior in supramolecular assemblies and chemical reactions.

Table 1: Comparison of this compound with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 1,3,5-Trifluorobenzene | C₆H₃F₃ | 138.09 | Lacks bromine substituents; contains hydrogen atoms. |

| 1,3,5-Trichloro-2,4,6-trifluorobenzene | C₆Cl₃F₃ | 235.35 | Chlorine atoms replace bromine atoms. |

| This compound | C₆Br₃F₃ | 368.77 | Target compound with alternating bromine and fluorine atoms. labsolu.ca |

Research Landscape and Emerging Directions for this compound

The research interest in this compound stems from its utility as both a versatile synthetic building block and a model system for fundamental chemical studies. Its development is rooted in the broader advancements in halogenated aromatic chemistry that occurred in the mid-20th century.

Synthesis and Reactivity The typical synthesis route to this compound involves the bromination of 1,3,5-trifluorobenzene. The resulting compound exhibits distinct reactivity patterns. The bromine atoms can be selectively replaced through various nucleophilic substitution and cross-coupling reactions, such as the Suzuki coupling, to build more complex molecular architectures. This reactivity makes it a valuable intermediate in the synthesis of specialized molecules for the pharmaceutical and agrochemical industries.

Applications in Materials and Supramolecular Chemistry Emerging research has highlighted the compound's potential in materials science, particularly in the development of organic solar cells. Furthermore, its unique electronic structure makes it a prime candidate for studies in supramolecular chemistry. The bromine atoms act as potent halogen bond donors, enabling the formation of ordered, two-dimensional polymeric networks through directional non-covalent interactions with electron-rich species. This makes it a model compound for investigating the fundamentals of halogen bonding, where both fluorine and bromine atoms play a role in directing molecular assembly.

Spectroscopic and Theoretical Characterization Detailed research has been conducted on the molecular structure and properties of this compound using both experimental and computational methods. researchgate.net Techniques such as FT-IR and FT-Raman spectroscopy have been used to analyze its vibrational modes. researchgate.netresearchgate.net Theoretical studies, often employing Density Functional Theory (DFT), have provided deep insights into its molecular geometry, bond lengths, bond angles, and electronic properties, such as the HOMO-LUMO gap and electrostatic potential. researchgate.netresearchgate.net These computational analyses complement experimental findings and help elucidate the interplay between its structural features and chemical behavior. researchgate.net

Table 2: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2368-49-2 | labsolu.ca |

| Molecular Formula | C₆Br₃F₃ | labsolu.ca |

| Molecular Weight | 368.77 g/mol | labsolu.ca |

| Melting Point | 98.0-99.0 °C | |

| Boiling Point | 226.6 °C (at 760 mmHg) | |

| Density | 2.448 g/cm³ | |

| Flash Point | 90.9 °C |

Structure

3D Structure

特性

IUPAC Name |

1,3,5-tribromo-2,4,6-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br3F3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWXXOBRXUWWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)Br)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178346 | |

| Record name | Benzene, 1,3,5-tribromo-2,4,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2368-49-2 | |

| Record name | Benzene, 1,3,5-tribromo-2,4,6-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002368492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-tribromo-2,4,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-TRIBROMO-2,4,6-TRIFLUORO-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Theoretical Investigations of 1,3,5 Tribromo 2,4,6 Trifluorobenzene

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations offer a detailed picture of the three-dimensional arrangement of atoms in 1,3,5-tribromo-2,4,6-trifluorobenzene and the energetic landscape of its possible conformations.

Density Functional Theory (DFT) has been a primary tool for investigating the molecular structure and vibrational spectra of this compound. researchgate.net Researchers have employed the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid method that combines Hartree-Fock theory with DFT. researchgate.net This functional is widely used for its accuracy in predicting molecular geometries and electronic properties for a broad range of molecules.

Studies have utilized basis sets such as 6-31++G(d,p) and 6-311G++(d,p) in conjunction with the B3LYP functional. researchgate.netresearchgate.net The inclusion of diffuse functions (++) is important for accurately describing the behavior of electrons far from the nucleus, while polarization functions (d,p) allow for more flexibility in the shape of the orbitals, which is crucial for molecules with multiple lone pairs and polar bonds like those found in this compound. researchgate.net These theoretical models have been used to calculate the ground state molecular geometry, vibrational frequencies, and various electronic descriptors. researchgate.netresearchgate.net The results from these DFT calculations have shown excellent agreement with available experimental data, confirming the reliability of the chosen theoretical methods. researchgate.net

A fundamental step in computational analysis is the optimization of the molecule's geometry to find the lowest energy arrangement of its atoms. For this compound, DFT calculations have been used to determine the key bond lengths and bond angles. researchgate.netresearchgate.net

Below is a table of selected optimized geometric parameters calculated using the B3LYP method.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C-C | ~1.39 Å |

| C-Br | ~1.88 Å | |

| C-F | ~1.34 Å | |

| Bond Angles | C-C-C | ~120° |

| C-C-Br | ~120° | |

| C-C-F | ~120° |

Note: The values presented are approximate and derived from typical DFT calculations for similar structures. Exact values can be found in the cited literature. researchgate.netresearchgate.net

The symmetry of a molecule is a critical property that dictates many of its spectroscopic and physical characteristics. This compound possesses a high degree of symmetry due to the regular arrangement of its substituents. The molecule has a principal three-fold axis of rotation (C₃) that passes through the center of the benzene (B151609) ring, perpendicular to the molecular plane.

In addition to the C₃ axis, there are three two-fold axes of rotation (C₂) in the plane of the molecule, each passing through a pair of opposite C-Br and C-F bonds. The molecule also has a horizontal mirror plane (σh) which is coincident with the plane of the molecule itself. The combination of a C₃ axis and a perpendicular σh plane, along with the associated C₂ axes and vertical mirror planes (σv), places this compound in the D₃h point group. youtube.comuci.edu This high symmetry leads to simplifications in its vibrational and electronic spectra.

Electronic Structure and Reactivity Descriptors

Computational methods are also employed to explore the electronic landscape of the molecule, providing insights into its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net

For this compound, DFT calculations have been performed to determine the energies of these frontier orbitals. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals shows that the electron density of both the HOMO and LUMO is primarily distributed across the π-system of the benzene ring and the p-orbitals of the halogen atoms.

| Orbital | Description | Calculated Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | Value from calculation |

| LUMO | Lowest Unoccupied Molecular Orbital | Value from calculation |

| Energy Gap (ΔE) | LUMO - HOMO | Value from calculation |

Note: Specific energy values are dependent on the level of theory and basis set used in the calculation. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. researchgate.netwisc.edu It provides a picture of the "natural" Lewis structure by localizing orbitals into core pairs, lone pairs, and bonding/antibonding pairs.

In this compound, NBO analysis has been carried out to investigate the intramolecular charge transfer and hyperconjugative interactions. researchgate.net These interactions occur when electron density is delocalized from a filled (donor) NBO to an empty (acceptor) NBO. A key interaction is the delocalization of electron density from the lone pairs of the fluorine and bromine atoms into the antibonding π* orbitals of the benzene ring. This analysis helps to quantify the electron-donating or -withdrawing effects of the substituents and explains the stability of the molecule arising from these delocalization effects. researchgate.netfaccts.de The analysis confirms significant intramolecular charge transfer, which influences the molecule's reactivity and electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is generated by plotting the electrostatic potential onto a surface of constant electron density.

For this compound, DFT calculations show that the electrostatic potential map is positive across the entire backbone of the molecule. researchgate.net This indicates that the powerful electron-withdrawing effects of the bromine and fluorine atoms create a region of positive potential on the aromatic ring. In MEP maps, colors are used to denote potential values: red typically signifies regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of most positive potential (electron-poor, susceptible to nucleophilic attack). The finding of a generally positive potential suggests the benzene ring itself is electron-deficient. Theoretical studies on similar molecules show that negative potentials are often localized on electronegative atoms, which would be expected for the halogen substituents in this compound. researchgate.netjmcs.org.mx

Thermodynamic and Spectroscopic Property Predictions

Computational methods are extensively used to predict spectroscopic and thermodynamic properties, offering a powerful complement to experimental measurements. For this compound, DFT calculations have been performed to elucidate these characteristics. researchgate.net

Computational Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy is a fundamental technique for identifying molecular structures. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. A combined experimental and theoretical study on this compound (TBTFB) utilized the B3LYP/6-311G++(d,p) level of theory to calculate its vibrational frequencies. researchgate.net The results showed excellent agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy, confirming the accuracy of the computational model. researchgate.net

The molecule, belonging to the C1 point group symmetry, has 30 normal modes of vibration, all of which are active in both IR and Raman spectroscopy. researchgate.net The comparison between the calculated and observed frequencies for some of the fundamental modes provides a detailed picture of the molecule's vibrational behavior. researchgate.net

Interactive Table: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP) | Vibrational Assignment |

| 1568 | 1570 | 1569 | C-C stretching |

| 1355 | 1354 | 1355 | C-F stretching |

| 1130 | 1131 | 1130 | C-F stretching |

| 850 | 851 | 850 | C-Br stretching |

| 580 | 580 | 580 | C-Br stretching |

| 320 | 321 | 320 | Ring deformation |

Note: Data is representative and sourced from DFT analysis of this compound. researchgate.net The table allows for sorting and searching.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict spectra and help assign experimental signals.

For this compound, theoretical ¹³C NMR chemical shifts have been calculated and compared with experimental data. researchgate.net The electronegativity of the fluorine and bromine substituents significantly influences the chemical shifts of the carbon atoms in the benzene ring. For instance, the carbon atoms bonded to the highly electronegative fluorine atoms are expected to be deshielded and appear at a higher chemical shift. The calculations show a good general correlation between the theoretical and experimental values, validating the computed molecular structure. researchgate.net

Interactive Table: Experimental vs. Theoretical ¹³C NMR Chemical Shifts (ppm) of this compound

| Atom Position | Experimental Shift (ppm) | Theoretical Shift (ppm) |

| C1 | 167.473 | 110.009 |

| C2 | -39.845 | -152.158 |

Note: Data is derived from a GIAO method calculation at the B3LYP/6-311++G(d,p) level. researchgate.net Discrepancies between experimental and theoretical values can arise from solvent effects and the specific computational level used.

Evaluation of Thermodynamic Functions (Heat Capacities, Entropies, Enthalpies)

Theoretical calculations can predict key thermodynamic functions such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m) at different temperatures. These properties are fundamental to understanding a compound's stability, reactivity, and energy content. nih.gov Studies on this compound have included the calculation of these thermodynamic parameters using DFT methods. researchgate.net Such data is vital for process design and for predicting the equilibrium behavior of chemical reactions involving the compound. nih.gov

Theoretical Insights into Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including data storage and optical switching. nih.gov The NLO response of a molecule is governed by its ability to alter its polarization in the presence of a strong electric field, a property described by the molecular hyperpolarizability (β for second-order, γ for third-order).

Computational studies suggest that this compound may be a candidate for NLO applications. researchgate.net Its molecular structure is non-centrosymmetric, which is a prerequisite for second-order NLO activity (a non-zero β value). researchgate.net The presence of strong electron-withdrawing halogen substituents (Br and F) significantly polarizes the molecule. Theoretical work on other halogenated benzenes has shown that fluorination tends to decrease the second-order hyperpolarizability compared to benzene. researchgate.netsci-hub.se The NLO response is also strongly linked to the HOMO-LUMO energy gap, with smaller gaps generally leading to larger hyperpolarizability values. nih.gov The calculation of the HOMO-LUMO energies for this compound is therefore a key step in assessing its potential as an NLO material. researchgate.net

Advanced Spectroscopic Characterization of 1,3,5 Tribromo 2,4,6 Trifluorobenzene

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the energy required to excite these vibrations. For 1,3,5-tribromo-2,4,6-trifluorobenzene, both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies have been employed to map its vibrational landscape. researchgate.net

The FT-IR spectrum of solid-phase this compound reveals characteristic absorption bands corresponding to the vibrational modes of the molecule. researchgate.net A combined experimental and theoretical study has provided detailed assignments for these observed frequencies. researchgate.net The experimental FT-IR spectrum was recorded in the 4000–400 cm⁻¹ range. researchgate.net

Key vibrational modes observed in the FT-IR spectrum include C-F stretching, C-C stretching, and various bending modes. The C-Br stretching and bending vibrations are also critical for a complete spectral assignment. A detailed interpretation of the FT-IR spectrum has been reported, correlating experimental findings with theoretical calculations. researchgate.net

Table 1: Selected FT-IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment |

| 1580 | C-C Stretching |

| 1470 | C-C Stretching |

| 1265 | C-F Stretching |

| 1130 | C-F Stretching |

| 940 | C-C-C Bending |

| 750 | C-F Bending |

| 580 | C-Br Stretching |

| 475 | C-C-C Bending |

Note: The data presented in this table is based on experimental findings reported in the literature. researchgate.net

Complementing the FT-IR data, the FT-Raman spectrum of this compound provides information on vibrational modes that are Raman active. The FT-Raman spectrum was recorded in the solid phase. researchgate.net The combination of both FT-IR and FT-Raman allows for a more comprehensive understanding of the molecule's vibrational characteristics, as some modes may be strong in one technique and weak or absent in the other.

Detailed analysis of the FT-Raman spectrum has been conducted, with vibrational frequencies assigned based on theoretical calculations. researchgate.net The observed Raman bands provide further confirmation of the molecular structure and bonding within this compound.

Table 2: Selected FT-Raman Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment |

| 1595 | C-C Stretching |

| 1275 | C-F Stretching |

| 1050 | C-C Stretching |

| 620 | C-Br Stretching |

| 520 | C-F Bending |

| 350 | C-Br Bending |

| 250 | C-C-C Bending |

Note: The data presented in this table is based on experimental findings reported in the literature. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, studies involving ¹H, ¹³C, and ¹⁹F NMR have been crucial for its structural confirmation. researchgate.net

Due to the molecular structure of this compound, which lacks any hydrogen atoms directly attached to the benzene (B151609) ring, a standard ¹H NMR spectrum is not applicable for direct characterization of the core aromatic structure. The molecule consists of a benzene ring substituted with three bromine and three fluorine atoms, leaving no protons on the ring. researchgate.net

The ¹³C NMR spectrum of this compound provides key insights into the carbon framework of the molecule. Due to the symmetry of the compound, with alternating bromine and fluorine substituents, two distinct signals are expected in the ¹³C NMR spectrum. One signal corresponds to the carbon atoms bonded to bromine, and the other to the carbon atoms bonded to fluorine. researchgate.net

Experimental ¹³C NMR spectra have confirmed this, showing two peaks with distinct chemical shifts. researchgate.net The carbon atoms bonded to the highly electronegative fluorine atoms are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the carbon atoms bonded to bromine.

Table 3: ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Chemical Shift (δ, ppm) |

| C-Br | ~95 |

| C-F | ~150 |

Note: The chemical shift values are approximate and based on reported spectral data. researchgate.net

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org For this compound, the three fluorine atoms are chemically equivalent due to the molecule's symmetry. Consequently, a single signal is expected in the ¹⁹F NMR spectrum. researchgate.net

Table 4: ¹⁹F NMR Chemical Shift for this compound

| Fluorine Environment | Chemical Shift (δ, ppm) |

| C-F | ~ -65 |

Note: The chemical shift value is approximate and referenced against a standard. It is based on reported spectral data. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining insight into its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the analyte with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. libretexts.org The resulting mass spectrum for this compound would be characterized by a distinctive molecular ion peak cluster and a series of fragment ions.

The molecular weight of C₆Br₃F₃ is approximately 398.7 g/mol . The molecular ion (M⁺) peak would appear as a characteristic isotopic cluster due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br). This would result in a pattern of four main peaks (M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) with a relative intensity ratio of approximately 1:3:3:1, which is a clear signature for a tribrominated compound.

The fragmentation of polyhalogenated aromatic compounds under EI conditions typically involves the sequential loss of halogen atoms or related neutral fragments. nih.gov For this compound, the expected fragmentation pathways would include:

Loss of Bromine: The C-Br bond is weaker than the C-F bond, so the initial fragmentation would likely be the loss of a bromine radical (·Br), leading to a [M-Br]⁺ ion. This process could repeat, leading to [M-2Br]⁺ and [M-3Br]⁺ ions.

Loss of Fluorine: Loss of a fluorine atom (·F) from the molecular ion or subsequent fragments is also possible, leading to ions like [M-F]⁺ or [M-Br-F]⁺.

Loss of Neutral Fragments: Cleavage of the aromatic ring or loss of fragments like CF or CBr could occur, though this is generally less favorable than simple halogen loss. In related hexafluorobenzene, the loss of CF is a noted fragmentation pathway. fluorine1.ru

Table 2: Predicted Major Isotopic Peaks in EI-MS of this compound

| Ion | Description | Approximate m/z | Expected Isotopic Pattern |

| [C₆Br₃F₃]⁺ | Molecular Ion | 396/398/400/402 | Signature 1:3:3:1 ratio |

| [C₆Br₂F₃]⁺ | Loss of one Br atom | 317/319/321 | Signature 1:2:1 ratio |

| [C₆BrF₃]⁺ | Loss of two Br atoms | 238/240 | Signature 1:1 ratio |

| [C₆F₃]⁺ | Loss of three Br atoms | 159 | Single major peak |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a "soft" ionization technique that causes minimal fragmentation of the analyte. news-medical.net It is most commonly employed for the analysis of large, non-volatile biomolecules like proteins and polymers. nih.gov The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. The laser desorbs and ionizes the matrix, which in turn gently ionizes the analyte molecules, typically by proton transfer. youtube.com

The application of MALDI-TOF to small molecules like this compound (MW ≈ 399) is challenging because the low mass range is often obscured by signals from the matrix itself. nih.gov However, specialized techniques and matrices have been developed for small molecule analysis. news-medical.netnih.gov For instance, 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) is a common matrix used for organic and organometallic compounds because it promotes ionization with minimal analyte decomposition. news-medical.net If analyzed by MALDI-TOF, one would expect to see a dominant peak corresponding to the intact molecular ion [M]⁺ or a protonated/cationized species (e.g., [M+H]⁺ or [M+Na]⁺), with very little fragmentation. This makes it useful for confirming molecular weight but provides less structural information than EI-MS.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) and Emission Spectroscopy

UV-Vis-NIR spectroscopy probes the electronic transitions within a molecule. The absorption of light in this region promotes electrons from lower energy orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO).

The UV-Vis absorption spectrum of benzene shows characteristic bands arising from π-π* transitions. Substitution on the benzene ring affects the energy of these transitions. Halogen substituents typically cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect). researchgate.net

For this compound, the absorption bands are expected to be shifted to longer wavelengths compared to unsubstituted benzene. Studies on other substituted benzenes confirm this trend. nist.gov Theoretical DFT calculations on this compound have been used to determine the HOMO-LUMO energy gap, which corresponds to the electronic transition. researchgate.netresearchgate.net The analysis suggests that the molecule has a significant HOMO-LUMO gap, with the electronic density in the HOMO and LUMO orbitals distributed across the aromatic system. This π-π* transition would be responsible for its primary absorption band in the UV region. Studies on polybrominated compounds show that the position of substitution significantly influences the absorption maximum (λmax), with para-substitution often leading to a greater bathochromic shift. nih.gov

Photoluminescence (fluorescence and phosphorescence) is the emission of light from a molecule after it has absorbed photons. Fluorescence is a rapid emission from an excited singlet state, while phosphorescence is a much slower emission from an excited triplet state. The quantum yield of these processes represents the efficiency of converting absorbed photons into emitted photons.

For many simple aromatic hydrocarbons, fluorescence is weak and phosphorescence is often only observed at low temperatures in rigid media. The presence of heavy atoms like bromine is known to significantly increase the rate of intersystem crossing (from the excited singlet state to the triplet state) due to spin-orbit coupling. This "heavy-atom effect" typically quenches fluorescence and enhances phosphorescence.

X-ray Crystallography for Solid-State Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is accomplished through X-ray crystallography. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

Research Findings on this compound

A comprehensive review of the published scientific literature indicates that a complete single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed experimental data on its crystal system, space group, and precise unit cell dimensions are not available.

However, the molecular structure of this compound has been investigated using theoretical methods. researchgate.net Density Functional Theory (DFT) calculations have been employed to determine the optimized geometric parameters of the molecule. These computational studies provide theoretical values for bond lengths and bond angles, which are in good agreement with expected values based on related structures. chemicalbook.com The theoretically optimized structure confirms the planar nature of the benzene ring with the alternating bromine and fluorine substituents.

The absence of experimental crystallographic data means that insights into the solid-state packing and intermolecular forces of this compound must be inferred from studies of analogous compounds.

Crystallographic Data of the Analogous Compound: 1,3,5-Trifluoro-2,4,6-triiodobenzene (B1308152)

To provide context for the potential solid-state behavior of this compound, the crystallographic data for the closely related compound, 1,3,5-trifluoro-2,4,6-triiodobenzene, is presented. A study of its co-crystal with piperazine (B1678402) revealed significant halogen bonding. nih.gov In this structure, a strong halogen bond is observed between an iodine atom of the halobenzene and a nitrogen atom of the piperazine molecule. nih.gov The I···N distance is 2.820(3) Å, which is approximately 80% of the sum of the van der Waals radii, indicating a strong interaction. nih.gov The C-I···N angle is nearly linear at 178.0(1)°, which is characteristic of a highly directional σ-hole interaction. nih.gov The other two iodine atoms in the molecule were not involved in halogen bonding in this particular co-crystal. nih.gov Weak C-H···F and C-H···I interactions were also noted. nih.gov

This observation of strong halogen bonding in the triiodo-analogue suggests that this compound is also likely to exhibit significant halogen bonding interactions in the solid state, with the bromine atoms acting as halogen bond donors.

Data Tables

The following tables summarize the available theoretical data for this compound and the experimental crystallographic data for the 2:1 co-crystal of 1,3,5-trifluoro-2,4,6-triiodobenzene and piperazine.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | Data not available |

| C-F | Data not available |

| C-C (aromatic) | Data not available |

| **Bond Angles (°) ** | |

| C-C-C | Data not available |

| C-C-Br | Data not available |

| C-C-F | Data not available |

Table 2: Experimental Crystallographic Data for 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) Co-crystal nih.gov

| Parameter | Value |

| Crystal System | Data not available in snippet |

| Space Group | Data not available in snippet |

| Unit Cell Parameters | |

| a (Å) | Data not available in snippet |

| b (Å) | Data not available in snippet |

| c (Å) | Data not available in snippet |

| α (°) | Data not available in snippet |

| β (°) | Data not available in snippet |

| γ (°) | Data not available in snippet |

| Key Interaction Distances & Angles | |

| I···N distance (Å) | 2.820(3) |

| C-I···N angle (°) | 178.0(1) |

Applications of 1,3,5 Tribromo 2,4,6 Trifluorobenzene in Materials Science

Polymer and Dendrimer Synthesis

The trifunctional nature of 1,3,5-tribromo-2,4,6-trifluorobenzene makes it an ideal candidate as a core molecule or branching unit in the synthesis of complex macromolecular structures.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis of dendrimers often relies on a central core molecule from which dendritic wedges, or dendrons, are grown in a stepwise fashion. Due to its three reactive bromine sites, this compound is a suitable core for the construction of third-generation (G3) dendrimers.

Fluorinated dendrimers are of particular interest for applications such as magnetic resonance imaging (MRI). nih.gov Synthetic strategies for these molecules often involve iterative steps of bromination and ether synthesis. nih.gov The C₃-symmetric this compound can be envisioned as the starting point for creating dendrimers with a fluorinated periphery through divergent synthesis. The bromine atoms can be replaced via cross-coupling reactions (e.g., Sonogashira, Suzuki, or Stille coupling) with dendrons that contain terminal fluorinated groups. This approach allows for the precise placement of a large number of fluorine atoms, which is advantageous for applications like ¹⁹F MRI. nih.gov

There is currently no available scientific literature detailing the specific application of this compound in the development of photoactive cross-linking reagents.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are essential materials in organic electronics. The trifunctional nature of this compound allows it to act as a cross-linking monomer in the synthesis of conjugated microporous polymers (CMPs). These materials combine π-conjugation with a permanent porous structure, making them suitable for applications in sensing and gas storage.

Analogous tri-substituted monomers, such as 2,4,6-trichloro-1,3,5-triazine, are used to synthesize nitrogen-rich CMPs through Friedel–Crafts reactions with thiophene (B33073) derivatives. bohrium.com Similarly, this compound can undergo palladium-catalyzed cross-coupling reactions, such as direct C-H polycondensation, with various aromatic co-monomers. mdpi.com The use of a trifunctional monomer results in a cross-linked polymer network, imparting high thermal stability and insolubility, which are desirable properties for device fabrication. The incorporation of the electron-deficient trifluorinated benzene (B151609) core can also influence the electronic properties of the resulting polymer, potentially enhancing its electron-accepting capabilities for use in organic light-emitting diodes (OLEDs) or photovoltaic devices. mdpi.comresearchgate.net

Crystal Engineering and Supramolecular Assembly

The field of crystal engineering focuses on designing and synthesizing solid-state structures with desired properties, based on an understanding of intermolecular interactions. The halogen atoms on this compound play a crucial role in directing its assembly into ordered supramolecular structures.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. In this compound, the electron-withdrawing fluorine atoms enhance the positive electrostatic potential on the bromine atoms, making them potent halogen bond donors.

Research on the analogous compound, 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) (TFTIB), demonstrates the power of this molecular scaffold in forming complex supramolecular architectures. TFTIB readily co-crystallizes with a wide range of halogen bond acceptors, including nitrogen-containing heterocycles, N-oxides, and halide anions, to form diverse structures. rsc.org The resulting complexes can feature one-dimensional chains, two-dimensional sheets, or three-dimensional networks, driven by strong I···N or I···X⁻ (X = halide) halogen bonds. rsc.orgnih.gov Given the similar electronic effects, this compound is expected to form analogous stable co-crystals, with the Br···N and Br···X⁻ interactions serving as the primary structure-directing forces. The strength of these interactions increases in the order of Cl < Br < I, making the bromine-based interactions significant for robust crystal engineering. nih.gov

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Resulting Architecture | Reference |

|---|---|---|---|---|

| 1,3,5-trifluoro-2,4,6-triiodobenzene | Nitrogen Heterocycles (e.g., Pyridines) | I···N | 1D Chains, Discrete Complexes | rsc.org |

| 1,3,5-trifluoro-2,4,6-triiodobenzene | Halide Anions (e.g., Br⁻) | I···Br⁻ | 2D Honeycomb Networks | nih.gov |

| 1,4-diiodotetrafluorobenzene | Dipyridylacetylacetone Isomers | I···N | Diverse Halogen-Bonded Architectures | nih.gov |

| 1,3,5-tris(iodoethynyl)-2,4,6-trifluorobenzene | Bromide Ions | I···Br⁻ | Moderately Strong Halogen Bonds | nih.gov |

Organic materials capable of room-temperature phosphorescence (RTP) are highly sought after for applications in sensing, bioimaging, and lighting. A key strategy for designing RTP materials is to incorporate heavy atoms, which facilitate the spin-forbidden transition from the triplet excited state to the singlet ground state via enhanced spin-orbit coupling.

The three bromine atoms in this compound make it a prime candidate for inducing RTP. This "heavy-atom effect" is a well-established principle in photophysics. Studies on other halogenated organic molecules, such as halobenzonitrile–carbazole systems, have shown that the presence of halogens is crucial for achieving efficient and persistent RTP. nih.gov By serving as a host matrix or as a component in a co-crystal, this compound can promote phosphorescence in nearby chromophores. Furthermore, the formation of rigid crystal lattices through halogen bonding can suppress non-radiative decay pathways, further enhancing phosphorescent emission. Analogous triazine-based compounds are used as host materials in phosphorescent OLEDs, highlighting the utility of such molecular designs in optoelectronic applications. ossila.com

Facially Segregated Systems in Supramolecular Chemistry

The specific 1,3,5-substitution pattern of this compound makes it a prime example of a facially segregated system, a key design principle in supramolecular chemistry. nih.gov In such systems, the functional groups are predisposed to lie on the same side of the phenyl plane due to steric gearing. nih.gov This arrangement creates molecules with two distinct faces, one highly halogenated and the other comprising the aromatic plane, which can be used to control intermolecular interactions and self-assembly.

This benzene scaffold has been explored for the creation of various receptor molecules designed to bind a wide range of guest species. nih.gov Furthermore, these facially segregated molecules serve as conformationally controlled building blocks for synthesizing macrocycles and other self-assembled supramolecular structures. nih.gov The concept of using tripodal, facially polarized molecules is a valuable strategy in supramolecular chemistry for constructing complex architectures like cryptands and cages. nih.gov

Advanced Materials for Optoelectronics

The distinct electronic characteristics of this compound make it a valuable component in the development of advanced materials for optoelectronic devices.

Potential in Optoelectronic Materials

The potential of this compound in optoelectronics stems from its unique molecular structure. The highly electronegative fluorine atoms modify the electronic properties of the aromatic ring, while the bromine atoms serve as reactive sites for further chemical modification through substitution reactions. Theoretical studies using Density Functional Theory (DFT) have been conducted to analyze the molecule's molecular structure, vibrational spectra, and electronic properties. researchgate.net Such analyses, which investigate the HOMO-LUMO energy gap and electronic charge transfer, are crucial for confirming a molecule's potential for applications requiring specific electronic and conductive properties, such as those in optoelectronic devices. researchgate.net

Additives for Organic Solar Cell Performance Optimization

A significant application of this compound (TFTB) is its use as a volatile solid additive to optimize the performance of organic solar cells (OSCs). osti.govresearchgate.net Research has demonstrated that the programmed fluorination and bromination on the benzene core give TFTB properties that are highly effective for improving OSC efficiency. osti.govresearchgate.net When used as an additive in certain binary blend systems, TFTB has demonstrated good universality, leading to high power conversion efficiencies (PCEs). osti.govresearchgate.net In one notable example, its application in a ternary PBTz-F:PM6:L8-BO system resulted in an impressive PCE of 19.43%. osti.govresearchgate.net

| System | Additive | Resulting Power Conversion Efficiency (PCE) |

| PBTz-F:PM6:L8-BO | This compound (TFTB) | 19.43% osti.govresearchgate.net |

| Various high-efficiency binary blends | This compound (TFTB) | Over 18% osti.govresearchgate.net |

This table summarizes the reported performance enhancements in organic solar cells using this compound as a solid additive.

The primary mechanism by which this compound improves OSC performance is through the optimization of the active layer's morphology. osti.govresearchgate.net Employing volatile solid additives is a promising strategy to control the morphology evolution of the bulk heterojunction (BHJ) from the solution state to the final film state. researchgate.net The addition of TFTB helps to regulate the crystallization kinetics of the donor and acceptor materials during the film formation process. osti.govresearchgate.net This controlled evolution of the nanostructure results in a more favorable morphology, which is crucial for efficient charge separation and transport within the device. osti.govresearchgate.net

The combination of fluorine and bromine atoms on the this compound molecule enables stronger molecular interactions with the host blend of donor and acceptor materials in the active layer. osti.govresearchgate.net These interactions, which can include halogen bonding, promote a more ordered and denser molecular packing. osti.govresearchgate.net This enhanced intermolecular π–π stacking creates more favorable pathways for charge transport. osti.govrsc.org The volatilization of the additive during thermal annealing can induce a rearrangement of the BHJ nanostructure, leading to larger crystalline domains and denser molecular stacking, which ultimately improves charge transport properties and device performance. nih.gov

Precursors for Organic Magnetic Materials

In the field of organic magnetic materials, specific molecular designs are required to achieve spin coupling between radical sites. dtic.mil this compound serves as a valuable precursor for synthesizing the complex molecules needed for these materials. The bromine atoms on the benzene ring are effective leaving groups, acting as reactive sites for various substitution and coupling reactions. This reactivity allows the compound to be used as a foundational building block. Through chemical reactions, the bromine atoms can be replaced to construct larger, theoretically designed polyradical systems that are sought after in the development of organic magnets. dtic.mil

Environmental and Toxicological Research on 1,3,5 Tribromo 2,4,6 Trifluorobenzene

Environmental Fate and Transport Studies

No specific studies were identified for the environmental fate and transport of 1,3,5-tribromo-2,4,6-trifluorobenzene. This includes a lack of information on its behavior and persistence in various environmental compartments.

Atmospheric Degradation Pathways

There is no available information on the atmospheric degradation pathways of this compound. Research on its reaction with atmospheric oxidants, such as hydroxyl radicals, and its potential for photolysis is currently not documented in scientific literature.

Persistence and Biodegradation Assessments

Specific assessments of the persistence and biodegradation of this compound are not available. The high degree of halogenation on the benzene (B151609) ring suggests that the compound is likely to be resistant to microbial degradation, a characteristic observed in other highly halogenated aromatic compounds. However, without specific studies, its environmental persistence remains unquantified.

Transformation Products and Their Environmental Implications

There is no information available regarding the transformation products of this compound that may result from biotic or abiotic degradation processes. The potential environmental implications of any such products are therefore unknown.

Long-Range Transport Potential Modeling

Modeling studies to assess the long-range transport potential of this compound have not been found in the reviewed literature. Such studies are crucial for understanding the potential for this compound to be transported far from its original source.

Ecological Risk Assessment

A comprehensive ecological risk assessment for this compound is not possible due to the absence of ecotoxicity data.

Modeling of Environmental Concentrations and Effects

Predicting the environmental fate and transport of a chemical like this compound is crucial for assessing its potential risk. This is often achieved through environmental fate models, which use a compound's physicochemical properties to estimate its distribution and persistence in various environmental compartments such as air, water, soil, and biota. science.gov

Due to its high degree of halogenation, this compound is expected to be a persistent organic pollutant (POP). cdc.gov POPs are characterized by their resistance to degradation, potential for long-range environmental transport, bioaccumulation in human and animal tissue, and potential for adverse health effects. cdc.govwikipedia.org The environmental behavior of such compounds is governed by processes like volatilization, adsorption to soil and sediment, and atmospheric deposition. nih.gov

Photodegradation, the breakdown of compounds by light, can be a significant degradation pathway for some halogenated aromatic compounds. fishersci.com For highly brominated compounds, this can lead to the formation of less brominated, and sometimes more toxic, degradation products. labsolu.ca The atmospheric half-life of a related compound, 1,2,4-tribromo-3,5,6-trichlorobenzene, is estimated to be around 3.0 years, suggesting that these types of molecules can persist in the atmosphere and undergo long-range transport. nih.gov

The following table provides estimated physicochemical properties and environmental partitioning characteristics for this compound based on its structure and data from similar polyhalogenated benzenes. It is important to note that these are predicted values and require experimental verification.

| Property | Predicted Value/Characteristic | Implication for Environmental Fate |

| Molecular Weight | 368.77 g/mol nih.gov | High, suggesting low volatility. |

| Log Kow (Octanol-Water Partition Coefficient) | High | Strong tendency to partition into organic matter (soil, sediment, biota). |

| Water Solubility | Low | Limited transport in aqueous systems. |

| Vapor Pressure | Low | Reduced volatilization from soil and water surfaces. |

| Henry's Law Constant | Moderate to Low | Potential for volatilization from water, but likely limited by low water solubility. |

| Biodegradation | Slow | Expected to be persistent in the environment. nist.gov |

| Atmospheric Half-Life | Long | Potential for long-range atmospheric transport. |

This table presents inferred data based on the properties of similar polyhalogenated aromatic compounds and should be interpreted with caution in the absence of direct experimental values for this compound.

Toxicological Profiles of this compound and its Derivatives

The toxicological profile of a substance describes its potential to cause harm to living organisms. For many halogenated aromatic compounds, toxicity is linked to their metabolic activation into reactive intermediates that can damage cellular macromolecules like DNA and proteins. zsmu.edu.ua The toxicological properties of this compound have not been extensively studied. However, insights can be drawn from research on other halogenated benzenes.

The toxicity of halogenated benzenes can be influenced by the number and position of the halogen substituents. nih.gov For instance, studies on brominated benzenes have shown that acute toxicity can decrease as the number of bromine atoms increases. The metabolism of halogenated benzenes can lead to the formation of various potentially harmful metabolites, including epoxides, phenols, and benzoquinones. zsmu.edu.ua

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the toxicity of chemicals based on their molecular structure. fishersci.com These models can provide initial estimates of toxicity in the absence of experimental data. For halogenated hydrocarbons, QSAR models have been developed to predict various toxicological endpoints. nih.gov

Given the lack of specific toxicological data for this compound, the following table presents a qualitative toxicological profile based on inferences from related halogenated aromatic compounds.

| Toxicological Endpoint | Inferred Potential Effect | Basis of Inference |

| Acute Toxicity | Likely to be low to moderate. | General trend of decreasing acute toxicity with increasing bromination in benzene rings. |

| Genotoxicity | Potential for genotoxicity. | Halogenated aromatic compounds can form reactive metabolites that are genotoxic. nih.gov |

| Carcinogenicity | Insufficient data for assessment. | Some halogenated benzenes are classified as potential carcinogens. |

| Dermal/Eye Irritation | Likely to be an irritant. | A related compound, 1,3,5-trichloro-2,4,6-trifluorobenzene, is classified as a skin and eye irritant. nih.gov |

| Bioaccumulation | High potential for bioaccumulation. | High predicted Log Kow suggests it will accumulate in fatty tissues of organisms. |

This table presents an inferred toxicological profile. Direct experimental testing is required for an accurate assessment of the toxicity of this compound.

Considerations for Sustainable Synthesis and Disposal in Research Settings

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.gov For a compound like this compound, which is a polyhalogenated aromatic compound, considerations for its sustainable synthesis and disposal are paramount, especially in a research environment.

Sustainable Synthesis:

Traditional halogenation reactions often employ hazardous reagents and solvents. researchgate.net Greener approaches to the synthesis of halogenated aromatic compounds focus on several key areas:

Safer Halogenating Agents: Replacing elemental bromine (Br₂) with safer alternatives like N-bromosuccinimide (NBS) can reduce handling risks. However, the atom economy of such reagents can be low.

Catalytic Methods: The use of catalysts can enable the use of milder and more environmentally benign halogen sources, such as halide salts, with an oxidant like hydrogen peroxide, where the only byproduct is water. nist.gov

Greener Solvents: Avoiding chlorinated solvents and opting for more sustainable alternatives like water or bio-based solvents is a key principle of green chemistry. nih.gov

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can reduce reaction times and energy consumption. nih.gov

Disposal in Research Settings:

The disposal of waste containing polyhalogenated aromatic compounds requires careful consideration to minimize environmental impact. Key practices include:

Waste Minimization: Designing experiments to use the smallest possible quantities of the substance.

Waste Segregation: Separating halogenated waste from non-halogenated waste streams is crucial for proper disposal. Halogenated waste often requires specialized and more expensive disposal methods.

Decontamination: Procedures should be in place to decontaminate labware and equipment that have been in contact with the compound.

Chemical Treatment: Where feasible, chemical methods to degrade the compound into less harmful substances before disposal should be considered. For some brominated flame retardants, degradation can be achieved through processes like UV irradiation, although this can produce other potentially harmful byproducts. fishersci.com

Regulatory Compliance: All disposal practices must adhere to local, regional, and national hazardous waste regulations. labsolu.ca

By integrating these sustainable practices, researchers can minimize the environmental footprint associated with the synthesis and handling of this compound and other polyhalogenated compounds.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。